Ccmi

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

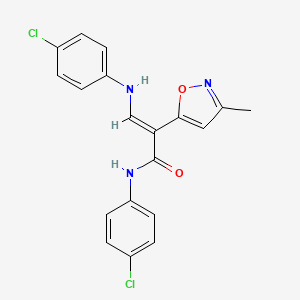

IUPAC Name |

(E)-3-(4-chloroanilino)-N-(4-chlorophenyl)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O2/c1-12-10-18(26-24-12)17(11-22-15-6-2-13(20)3-7-15)19(25)23-16-8-4-14(21)5-9-16/h2-11,22H,1H3,(H,23,25)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAKIACTLSBBIY-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=CNC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Interaction of CCM1 with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral Cavernous Malformation 1 (CCM1), also known as KRIT1 (Krev Interaction Trapped 1), is a scaffold protein implicated in a variety of cellular processes crucial for vascular integrity and signaling. Loss-of-function mutations in the CCM1 gene are a primary cause of the neurovascular disorder, cerebral cavernous malformations. CCM1's role as a signaling hub is predicated on its ability to interact with a multitude of target proteins, thereby integrating diverse signaling pathways that regulate endothelial cell structure, adhesion, and communication. This technical guide provides a comprehensive overview of the key interactions of CCM1 with its target proteins, the signaling pathways involved, and the experimental methodologies used to elucidate these connections. All quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

CCM1 Protein Interactions: A Quantitative Overview

CCM1 interacts with a range of proteins to form dynamic signaling complexes. The following table summarizes the quantitative data available for some of these key interactions.

| Interacting Protein | Method of Detection | Binding Affinity (Kd) | Quantitative Observations |

| Rap1A | Isothermal Titration Calorimetry (ITC) | 1.8 ± 0.25 μM[1][2] | The interaction is GTP-dependent, establishing CCM1 as a bona fide Rap1 effector.[1] |

| ICAP1 (Integrin Cytoplasmic Domain-Associated Protein-1) | Surface Plasmon Resonance (SPR) | 1.24 ± 0.03 μM[1] | CCM1 and β1 integrin compete for binding to ICAP1, suggesting a regulatory switch mechanism. |

| CCM2 (Cerebral Cavernous Malformation 2) | Co-immunoprecipitation, Yeast Two-Hybrid | Not Quantitatively Determined | The interaction is crucial for the formation of the CCM signaling complex and for endothelial stability. |

| HEG1 (Heart of Glass) | Co-immunoprecipitation, Yeast Two-Hybrid | Not Quantitatively Determined | This interaction is essential for the recruitment of CCM1 to cell-cell junctions. |

| RhoA Signaling Pathway Proteins | RhoA Activation Assays (GTP-RhoA Pull-down) | Not Applicable | Knockdown of CCM1 leads to a ~3.5-fold increase in activated RhoA in endothelial cells. |

| β-Catenin | Co-immunoprecipitation, Cellular Localization Studies | Not Applicable | Depletion of CCM1 results in the dissociation of β-catenin from VE-cadherin and its accumulation in the nucleus. Krit1+/- mice exhibit a ~1.5-fold increase in intestinal polyps, a phenotype linked to increased β-catenin signaling. |

Key Signaling Pathways Involving CCM1

CCM1 is a central node in several signaling pathways that are critical for maintaining vascular homeostasis. The diagrams below, generated using the DOT language for Graphviz, illustrate these complex relationships.

CCM1-Rap1 Signaling at Cell Junctions

Caption: CCM1 localization and function at endothelial cell junctions.

CCM1 in the CCM Signaling Complex

Caption: The core CCM signaling complex and its downstream targets.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect CCM1-Protein Interactions

This protocol describes the co-immunoprecipitation of a target protein with CCM1 from cell lysates.

1. Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 ml of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease/phosphatase inhibitors) per 10 cm plate.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate:

-

Add 20-30 µl of Protein A/G agarose bead slurry to the cell lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new tube, avoiding the beads.

3. Immunoprecipitation:

-

Add 1-5 µg of the primary antibody specific to the target protein (or CCM1) to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add 40-50 µl of Protein A/G agarose bead slurry.

-

Incubate for an additional 1-2 hours at 4°C on a rotator.

4. Washing:

-

Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, centrifuge and discard the supernatant.

5. Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Add 20-40 µl of 2x Laemmli sample buffer to the beads.

-

Boil the samples for 5-10 minutes at 95-100°C to elute the proteins and denature them.

-

Centrifuge at 1,000 x g for 1 minute.

-

Load the supernatant onto an SDS-PAGE gel for electrophoresis.

-

Perform a Western blot using an antibody against CCM1 (or the target protein) to detect the co-immunoprecipitated protein.

Yeast Two-Hybrid (Y2H) Screening for CCM1 Interactors

This protocol outlines a general procedure for identifying novel CCM1 binding partners using a yeast two-hybrid system.

1. Bait Plasmid Construction:

-

Clone the full-length or a specific domain of human CCM1 cDNA in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4 or LexA) in a suitable yeast expression vector.

2. Bait Auto-activation and Toxicity Test:

-

Transform the bait plasmid into a suitable yeast reporter strain.

-

Plate the transformed yeast on selective media lacking the appropriate nutrient (e.g., tryptophan for the bait plasmid) and also on selective media that also tests for reporter gene activation (e.g., lacking histidine and containing 3-AT, or by performing a β-galactosidase assay).

-

A functional bait should not auto-activate the reporter genes in the absence of an interacting partner and should not be toxic to the yeast.

3. Library Screening:

-

Transform a pre-made cDNA library (fused to the activation domain, AD) into the yeast strain already containing the CCM1-DBD bait plasmid.

-

Plate the transformed yeast on high-stringency selective media (e.g., lacking tryptophan, leucine, and histidine, and containing a competitive inhibitor like 3-AT) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the reporter genes.

4. Identification of Positive Clones:

-

Isolate plasmids from the positive yeast colonies.

-

Rescue the AD-library plasmids by transforming them into E. coli.

-

Sequence the cDNA inserts of the library plasmids to identify the potential CCM1-interacting proteins.

5. Validation of Interactions:

-

Re-transform the identified library plasmids with the original CCM1-bait plasmid into the yeast reporter strain to confirm the interaction.

-

Perform control transformations with unrelated bait proteins to ensure the specificity of the interaction.

-

Further validate the interaction using an independent method, such as co-immunoprecipitation.

Mass Spectrometry (MS) for Identification of CCM1 Protein Complexes

This protocol provides a general workflow for identifying components of CCM1-containing protein complexes.

1. Immunoprecipitation of CCM1 Complexes:

-

Perform an immunoprecipitation experiment as described in the Co-IP protocol, using an antibody against CCM1 or a tagged version of CCM1 expressed in cells.

-

Use a cross-linking agent (e.g., formaldehyde or DSS) before cell lysis to stabilize transient or weak interactions, if necessary.

2. Elution of Protein Complexes:

-

After the final wash of the immunoprecipitated beads, elute the bound protein complexes using a non-denaturing elution buffer (e.g., a low pH buffer or a buffer containing a competing peptide for tagged proteins) to maintain complex integrity, or a denaturing buffer for subsequent SDS-PAGE.

3. Protein Separation and Digestion:

-

In-gel digestion: Separate the eluted proteins by SDS-PAGE. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain). Excise the entire protein lane or specific bands. Destain the gel pieces, reduce the proteins with DTT, alkylate with iodoacetamide, and digest with a protease (e.g., trypsin) overnight at 37°C.

-

In-solution digestion: Elute the proteins in a denaturing buffer, reduce, alkylate, and digest with trypsin directly in solution.

4. LC-MS/MS Analysis:

-

Extract the digested peptides from the gel pieces or desalt the in-solution digest using a C18 solid-phase extraction column.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

5. Data Analysis:

-

Search the generated MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, SEQUEST).

-

The search engine will identify the peptides and, consequently, the proteins present in the sample.

-

Compare the list of identified proteins from the CCM1 immunoprecipitation with a control immunoprecipitation (e.g., using a non-specific IgG antibody) to identify specific CCM1-interacting proteins.

Conclusion

CCM1 functions as a critical scaffolding protein that orchestrates a complex network of protein-protein interactions to regulate vascular stability and signaling. The quantitative and methodological details provided in this guide offer a foundational understanding for researchers engaged in the study of CCM biology and the development of therapeutic strategies targeting this pathway. The continued application of advanced proteomic and biophysical techniques will undoubtedly uncover further layers of complexity in the CCM1 interactome, providing new avenues for intervention in cerebral cavernous malformations and related vascular pathologies.

References

The Biological Function of Cerebral Cavernous Malformation 1 (CCM1) in Model Organisms: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cerebral Cavernous Malformation 1 (CCM1), also known as KRIT1 (Krev Interaction Trapped 1), is a scaffold protein crucial for vascular development and integrity. Loss-of-function mutations in the CCM1 gene are a primary cause of the familial form of cerebral cavernous malformations, a disease characterized by clusters of dilated, thin-walled blood vessels in the brain that can lead to seizures and hemorrhagic stroke.[1][2][3] Understanding the intricate biological functions of CCM1 is paramount for the development of effective therapeutic strategies. This technical guide synthesizes findings from various model organisms to provide a comprehensive overview of CCM1's role in cellular signaling, vascular morphogenesis, and disease pathogenesis.

Phenotypic Consequences of CCM1 Deficiency in Model Organisms

Loss of CCM1 function leads to a range of vascular defects across different model organisms, highlighting its conserved and critical role in vascular biology.

Zebrafish (Danio rerio)

Zebrafish embryos lacking functional ccm1 exhibit severe and progressive dilation of major blood vessels.[4] This phenotype is accompanied by a thinning of the vessel walls due to the spreading of endothelial cells, although cell-cell contacts appear ultrastructurally normal.[4] While some studies report no change in endothelial cell number, others have observed increased apoptosis in the vascular endothelium, particularly at the later stages of microvascular angiogenesis.[5] This suggests that CCM1 is essential for maintaining microvascular integrity during development.

Mouse (Mus musculus)

In mice, homozygous knockout of Ccm1 is embryonic lethal, with death occurring during mid-gestation due to severe vascular defects.[1] The earliest detectable abnormalities are exclusively vascular, including the failure of the aorta and branchial arch arteries to form a proper lumen.[6] Endothelial-specific deletion of Ccm1 recapitulates these embryonic lethal vascular phenotypes.[6] Postnatal induction of Ccm1 knockout in endothelial cells leads to the formation of cavernous malformations in the brain, closely mimicking the human disease.[6] These lesions progress in severity over time, leading to decreased survival rates in mice.[7]

Other Model Organisms

Studies in Caenorhabditis elegans and Drosophila melanogaster have also provided valuable insights into the conserved functions of CCM1. In C. elegans, the CCM1 homolog, kri-1, is important for the nuclear localization of DAF-16, a key transcription factor in the insulin/IGF-1 signaling pathway. In Drosophila, the CCM pathway components regulate the tube shape of the tracheal (respiratory) system, which is analogous to the vertebrate vascular system.[8]

Quantitative Data on CCM1 Function

The following tables summarize key quantitative findings from studies on CCM1 function in various model organisms.

| Model Organism | Phenotype | Quantitative Measurement | Reference |

| Zebrafish (Danio rerio) | Increased Endothelial Apoptosis | Marked increase in activated Caspase-3 positive cells in the vascular endothelium of ccm1 mutants. | [5] |

| Mouse (Mus musculus) | CCM Lesion Burden | Progressive increase in the number and volume of brain lesions over time in inducible Ccm1 knockout mice, as measured by MRI. | [7] |

| Human Endothelial Cells | Gene Expression (qRT-PCR) | Silencing of CCM1 leads to an ~80% reduction in CCM1 mRNA levels. | [9] |

| Human Endothelial Cells | Sprouting Angiogenesis | CCM1-silenced HUVECs form a denser vascular network with larger vessels in an in vivo spheroid-based angiogenesis assay. | [9] |

| Gene | Model System | Fold Change (CCM1 knockout vs. Wild-type) | Reference |

| KLF2 | Human Endothelial Cells (iPSC-derived) | Upregulated | [8] |

| KLF4 | Human Endothelial Cells (iPSC-derived) | Upregulated | [8] |

| THBS1 | Human Endothelial Cells (iPSC-derived) | Downregulated | [8] |

| DLL4 | Human Umbilical Vein Endothelial Cells (HUVEC) | Significantly diminished upon CCM1 silencing | [4] |

| HEY1 | Human Umbilical Vein Endothelial Cells (HUVEC) | Significantly diminished upon CCM1 silencing | [4] |

| HEY2 | Human Umbilical Vein Endothelial Cells (HUVEC) | Significantly diminished upon CCM1 silencing | [4] |

| NOS3 (eNOS) | Human CCM brain tissue | ~3-fold increase in mRNA levels compared to lesion-free tissue | [2] |

Core Signaling Pathways Involving CCM1

CCM1 functions as a critical scaffold protein within a larger complex that includes CCM2 and CCM3, regulating multiple downstream signaling pathways essential for vascular stability.[10] The CCM protein complex is primarily localized to cell-cell junctions, the cytoplasm, and the nucleus, and its subcellular localization is crucial for its function.[4][5][10]

RhoA/ROCK Signaling

Loss of CCM1 leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[11] This increased RhoA/ROCK signaling results in the formation of actin stress fibers, leading to increased endothelial permeability and impaired cell-cell junctions.

MEKK3-KLF2/4 Signaling

The CCM complex, through CCM2, interacts with and inhibits the Mitogen-activated protein kinase kinase kinase 3 (MEKK3).[10] Loss of CCM1 function leads to the disinhibition of the MEKK3-MEK5-ERK5 signaling cascade, resulting in the upregulation of the transcription factors Krüppel-like factor 2 (KLF2) and KLF4.[6][12] These transcription factors, in turn, regulate the expression of genes involved in endothelial-to-mesenchymal transition (EndMT) and angiogenesis.[12]

Delta-Notch Signaling

CCM1 plays a crucial role in activating the Delta-Notch signaling pathway in endothelial cells. It induces the expression of the Notch ligand Delta-like 4 (DLL4) and the Notch target genes HEY1 and HEY2.[4] Activated Notch signaling is known to inhibit endothelial cell proliferation and sprouting angiogenesis, thus promoting vascular quiescence.[4] Loss of CCM1 function leads to a downregulation of Notch signaling, contributing to the excessive sprouting and vascular malformations observed in CCM disease.[4][12]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study CCM1 function.

Co-Immunoprecipitation (Co-IP) for CCM1-CCM2 Interaction

This protocol is adapted from standard co-immunoprecipitation procedures and has been used to demonstrate the interaction between CCM1 and CCM2.[1][13]

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose beads

-

Anti-CCM2 antibody (for immunoprecipitation)

-

Anti-CCM1 antibody (for western blotting)

-

SDS-PAGE gels and western blotting reagents

Procedure:

-

Cell Lysis: Lyse cells expressing endogenous or overexpressed CCM1 and CCM2 in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CCM2 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CCM1 antibody to detect the co-immunoprecipitated protein.

Whole-Mount In Situ Hybridization (WISH) for dll4 in Zebrafish Embryos

This protocol is a generalized procedure for WISH in zebrafish embryos, which can be used to visualize the expression pattern of genes like dll4.[14][15]

Materials:

-

Zebrafish embryos

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol series

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled antisense RNA probe for dll4

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate

Procedure:

-

Fixation: Fix zebrafish embryos in 4% PFA overnight at 4°C.

-

Dehydration: Dehydrate the embryos through a graded methanol series and store at -20°C.

-

Rehydration and Permeabilization: Rehydrate the embryos and permeabilize with Proteinase K.

-

Prehybridization: Incubate the embryos in hybridization buffer to block non-specific binding sites.

-

Hybridization: Incubate the embryos with the DIG-labeled dll4 probe in hybridization buffer overnight at an appropriate temperature.

-

Washing: Perform stringent washes to remove unbound probe.

-

Antibody Incubation: Block with serum and incubate with an anti-DIG-AP antibody.

-

Detection: Wash to remove excess antibody and develop the color reaction using NBT/BCIP substrate.

-

Imaging: Mount and image the embryos to visualize the dll4 expression pattern.

CRISPR/Cas9-mediated Knockout of CCM1 in Human Endothelial Cells

This protocol outlines the steps for generating CCM1 knockout human endothelial cells using the CRISPR/Cas9 system, based on established methods.[16][17]

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting an early exon of CCM1 (e.g., targeting exon 10: 5′-GGAGCTCCTAGACCAAAGTA-3′)[8]

-

Lipofection reagent

-

Cell culture medium and supplements

Procedure:

-

sgRNA Design and Synthesis: Design and synthesize an sgRNA targeting a critical exon of the CCM1 gene.

-

Ribonucleoprotein (RNP) Complex Formation: Pre-complex the Cas9 nuclease with the synthetic sgRNA.

-

Transfection: Deliver the RNP complexes into HUVECs using a suitable lipofection reagent.

-

Clonal Selection: Isolate single cells to establish clonal populations.

-

Genotyping: Screen the clonal populations for mutations in the CCM1 gene by PCR and Sanger sequencing or next-generation sequencing.

-

Validation: Confirm the absence of CCM1 protein in knockout clones by western blotting.

Conclusion

The study of CCM1 in model organisms has been instrumental in elucidating its fundamental roles in vascular biology and the pathogenesis of cerebral cavernous malformations. As a key scaffolding protein, CCM1 integrates signals from the cellular microenvironment to regulate endothelial cell shape, adhesion, and proliferation through its influence on critical signaling pathways such as RhoA/ROCK, MEKK3-KLF2/4, and Delta-Notch. The continued use of these powerful genetic and cellular models, combined with advanced molecular techniques, will undoubtedly pave the way for the development of novel and targeted therapies for this debilitating disease.

References

- 1. CCM1 and CCM2 protein interactions in cell signaling: implications for cerebral cavernous malformations pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cerebral cavernous malformation proteins at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Is Location Everything? Regulation of the Endothelial CCM Signaling Complex [frontiersin.org]

- 5. Signaling pathways and the cerebral cavernous malformations proteins: lessons from structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cerebral cavernous malformation protein CCM1 inhibits sprouting angiogenesis by activating DELTA-NOTCH signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. KLF4 is a key determinant in the development and progression of cerebral cavernous malformations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. CRISPR/Cas9-mediated Generation of Human Endothelial Cell Knockout Models of CCM Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CRISPR/Cas9-mediated Generation of Human Endothelial Cell Knockout Models of CCM Disease | Springer Nature Experiments [experiments.springernature.com]

Review of Ccmi literature for novel hypotheses

In order to provide a comprehensive and accurate review of the literature for novel hypotheses related to "CCMI," clarification on the specific definition of this acronym is necessary. "this compound" is a broad term that could refer to a multitude of subjects within scientific research, and without a more precise context, a thorough and relevant analysis is not possible.

To proceed with your request for an in-depth technical guide, please specify the full name or the scientific field associated with "this compound." For instance, are you interested in a particular gene, protein, disease, cellular pathway, or a specific scientific consortium?

Upon receiving a more detailed definition, a targeted and systematic literature review can be undertaken to identify novel hypotheses, extract and tabulate quantitative data, detail experimental protocols, and generate the requested visualizations of signaling pathways and experimental workflows. This will ensure that the resulting technical guide is tailored to the specific needs of researchers, scientists, and drug development professionals in the relevant field of study.

The Bacterial Cytochrome c Maturation System I and its Core Chaperone, CcmI: A Technical Guide to a Novel Antimicrobial Target

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cytochrome c maturation (Ccm) system, specifically System I found in many Gram-negative and some Gram-positive bacteria, is a critical pathway for the biogenesis of c-type cytochromes. These cytochromes are essential for various electron transport chains, including those involved in aerobic and anaerobic respiration. A key component of this intricate, membrane-associated machinery is the CcmI protein, which functions as a chaperone for apocytochromes c. This technical guide provides an in-depth overview of the this compound protein and the Ccm pathway, detailing its components, mechanism of action, and its potential as a therapeutic target for the development of novel antimicrobial agents. The disruption of this pathway presents a promising strategy for inhibiting the growth of pathogenic bacteria that rely on c-type cytochromes for survival.

Introduction to the Cytochrome c Maturation (Ccm) System I

The maturation of c-type cytochromes is a post-translational modification process that involves the covalent attachment of a heme group to an apocytochrome c polypeptide.[1] In many bacteria, this process is facilitated by the Ccm system, which is composed of a set of membrane-bound proteins designated CcmA through this compound, and the thiol-disulfide oxidoreductase CcdA (also known as DsbD).[2] The Ccm system ensures the proper transport of heme and the apocytochrome to the periplasmic side of the inner membrane, where the covalent attachment occurs.

The this compound protein is an integral component of the heme ligation complex, CcmFHI.[3] It has a dual-domain structure: an N-terminal membrane-spanning domain (this compound-1) and a C-terminal periplasmic domain (this compound-2).[3] this compound's primary role is to chaperone the apocytochrome c, binding to it and delivering it to the heme ligation site.[3]

The this compound-Apocytochrome c Interaction: A Quantitative Analysis

The interaction between this compound and its apocytochrome c substrates is highly specific and crucial for the proper functioning of the Ccm pathway. This compound exhibits a strong affinity for various apocytochromes c, an interaction that is significantly weakened by the presence of heme. This suggests a mechanism where this compound binds and stabilizes the apocytochrome until it is ready for heme ligation, after which the mature holocytochrome is released.[1]

Recent studies using biolayer interferometry have quantified the binding affinities between Rhodobacter capsulatus this compound and different classes of apocytochromes. The dissociation constants (K D ) for these interactions are summarized in the table below.

| Interacting Proteins | Dissociation Constant (K D ) |

| This compound and Apocytochrome c 2 | nM range[1] |

| ApoCcmE and Apocytochrome c 2 | µM range[1] |

| ApoCcmE and Apocytochrome c 1 t39 | µM range[1] |

| Heme and Apocytochrome c 2 | ~1 µM[1] |

Signaling Pathway of the Ccm System I

The Ccm pathway is a highly coordinated process involving multiple protein-protein interactions. The following diagram illustrates the key steps and components of the pathway.

Experimental Protocols

Expression and Purification of Recombinant this compound

This protocol describes the expression and purification of a truncated, soluble form of this compound (lacking the N-terminal membrane anchor) with a C-terminal His-tag from E. coli.

-

Cloning: The gene encoding the periplasmic domain of this compound is PCR amplified and cloned into an expression vector (e.g., pET series) with a C-terminal His6-tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of culture medium with the starter culture and grow to an OD 600 of 0.6-0.8.

-

Induce protein expression with an appropriate concentration of IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Chromatography:

-

Equilibrate a Ni-NTA (nickel-nitrilotriacetic acid) affinity column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged this compound protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the pure protein.

-

Buffer Exchange: If necessary, exchange the buffer of the purified protein using dialysis or a desalting column.

In Vitro this compound-Apocytochrome c Binding Assay (Co-Immunoprecipitation)

This protocol outlines a method to verify the interaction between purified His-tagged this compound and a Strep-tagged apocytochrome c in vitro.

-

Protein Incubation:

-

In a microcentrifuge tube, combine purified His-tagged this compound and Strep-tagged apocytochrome c in a suitable binding buffer (e.g., PBS with 0.05% Tween-20).

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for complex formation.

-

-

Affinity Capture:

-

Add Strep-Tactin Sepharose beads (pre-washed with binding buffer) to the protein mixture.

-

Incubate for another 1-2 hours at 4°C with gentle rotation to capture the Strep-tagged apocytochrome c and any interacting proteins.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed.

-

Carefully remove the supernatant.

-

Wash the beads 3-5 times with binding buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound proteins from the beads by adding an elution buffer containing a competitive agent (e.g., desthiobiotin for Strep-Tactin beads).

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil to release the proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Probe the Western blot with antibodies against the His-tag (to detect this compound) and the Strep-tag (to detect apocytochrome c). The presence of a band corresponding to this compound in the eluate confirms the interaction.

-

Therapeutic Applications: Targeting the Ccm Pathway

The essentiality of the Ccm system for the viability of many pathogenic bacteria makes it an attractive target for the development of novel antimicrobial drugs.[4] Bacteria that rely on c-type cytochromes for respiration under specific conditions, such as during infection, would be particularly susceptible to inhibitors of this pathway.

Potential therapeutic strategies include:

-

Small Molecule Inhibitors: Development of small molecules that bind to the active site of this compound or other Ccm proteins, disrupting their function. For example, compounds that interfere with the this compound-apocytochrome c interaction or the heme-handling steps could be effective.

-

Peptide-Based Inhibitors: Designing peptide analogs of the apocytochrome c binding region on this compound or the this compound binding region on apocytochrome c could act as competitive inhibitors.[2]

-

Targeting Heme Transport: Inhibiting the transport of heme to the Ccm machinery would also disrupt cytochrome c maturation.

The development of inhibitors targeting the Ccm pathway is still in its early stages, but it represents a promising avenue for combating antibiotic-resistant bacteria. Further research is needed to identify and optimize lead compounds and to validate their efficacy and safety.

Conclusion

The this compound protein and the broader cytochrome c maturation system are critical for the survival of a wide range of bacteria. This technical guide has provided a comprehensive overview of the this compound protein's function, its quantitative interactions, the signaling pathway it is part of, and detailed experimental protocols for its study. The essential nature of this pathway makes it a compelling target for the development of new antimicrobial therapies. Future research in this area will likely focus on high-throughput screening for inhibitors and the structural elucidation of the Ccm protein complexes to facilitate rational drug design.

References

- 1. During Cytochrome c Maturation this compound Chaperones the Class I Apocytochromes until the Formation of Their b-Type Cytochrome Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro reconstitution reveals major differences between human and bacterial cytochrome c synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospective antibacterial inhibition of c-type cytochrome synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression, purification and crystallization of the Cmi immunity protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Migration and Invasion Assays

These application notes provide detailed protocols for commonly used in vitro assays to study cell migration and invasion, critical processes in various physiological and pathological phenomena, including cancer metastasis, immune response, and tissue regeneration. The following sections detail the principles, methodologies, and data analysis for the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.

Scratch (Wound Healing) Assay

The scratch assay is a straightforward and widely used method to study collective cell migration in vitro. It involves creating an artificial gap, or "scratch," in a confluent cell monolayer and monitoring the rate at which the cells close the gap over time.

Experimental Protocol

-

Cell Seeding: Plate cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours. The optimal seeding density is cell-type dependent and may require preliminary experiments to determine. For example, 1 x 10^6 B16F10 melanoma cells can be seeded in a 6-well plate 24 hours prior to creating the wound.[1]

-

Scratch Creation: Once the cells have formed a confluent monolayer, use a sterile 100 µl or 200 µl pipette tip to create a straight scratch across the center of the well.[2][3] It is crucial to create a clean and consistent scratch in all wells to minimize variability.[4]

-

Washing: Gently wash the wells twice with sterile 1X Phosphate-Buffered Saline (PBS) to remove any detached cells and debris.[4]

-

Addition of Medium: Add fresh, pre-warmed culture medium to the wells. Depending on the experimental design, this medium can contain specific treatments, such as growth factors or inhibitors. To focus on cell migration, serum-free medium can be used to minimize cell proliferation.[3]

-

Image Acquisition: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., every 6, 12, 24, and 48 hours), capture images of the scratch using a phase-contrast microscope.[2] Time-lapse microscopy can also be employed for a more detailed analysis of cell movement.[4][5]

-

Data Analysis: The rate of wound closure is determined by measuring the area of the cell-free gap at each time point. This can be done using image analysis software like ImageJ/Fiji.[4][6] The percentage of wound closure can be calculated using the following formula:

Wound Closure % = [(Area at T₀ - Area at Tt) / Area at T₀] x 100

Where T₀ is the initial time point and Tt is the subsequent time point.[7]

Data Presentation

Quantitative data from the scratch assay can be summarized in a table for easy comparison between different experimental conditions.

| Treatment | Time (hours) | Average Wound Area (µm²) (± SD) | Percent Wound Closure (± SD) |

| Control | 0 | 500,000 (± 15,000) | 0 |

| 24 | 250,000 (± 12,000) | 50 (± 2.4) | |

| 48 | 50,000 (± 8,000) | 90 (± 1.6) | |

| Treatment X | 0 | 500,000 (± 16,000) | 0 |

| 24 | 400,000 (± 14,000) | 20 (± 2.8) | |

| 48 | 300,000 (± 11,000) | 40 (± 2.2) |

Experimental Workflow Diagram

Transwell (Boyden Chamber) Assay

The transwell assay, also known as the Boyden chamber assay, is used to assess the migratory and invasive capacity of cells in response to a chemoattractant.[1] The assay utilizes a chamber with two compartments separated by a microporous membrane.

Experimental Protocol

-

Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, replace the culture medium with serum-free medium and incubate for 24 hours to serum-starve the cells. This increases their sensitivity to chemoattractants.[8] On the day of the experiment, detach the cells using a non-enzymatic cell dissociation buffer or trypsin, and resuspend them in a serum-free medium at a desired concentration (e.g., 1x10^5 cells/mL).

-

Chamber Preparation:

-

Migration Assay: Place the transwell inserts (e.g., with 8 µm pores) into the wells of a 24-well plate.[9]

-

Invasion Assay: For invasion assays, the transwell membrane must first be coated with an extracellular matrix (ECM) material, such as Matrigel.[1][10] Thaw Matrigel on ice, add a diluted solution to the top of the inserts, and incubate at 37°C for 2-4 hours to allow it to solidify.[10]

-

-

Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of the 24-well plate.[9]

-

Cell Seeding: Add the prepared cell suspension to the upper chamber of the transwell insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for sufficient cell migration or invasion (e.g., 16-48 hours), which should be optimized for each cell type.[9]

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane.[1][9]

-

Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with 70% ethanol or 4% paraformaldehyde for 10-20 minutes.[1][2] Stain the fixed cells with a solution such as 0.1% to 1% crystal violet for 10-30 minutes.[2][9]

-

Image Acquisition and Quantification: After washing to remove excess stain, allow the membrane to dry. The stained, migrated cells can then be visualized and counted under a microscope.[9] Alternatively, the stain can be eluted, and the absorbance measured with a plate reader for a more quantitative readout.[8]

Data Presentation

Quantitative data from the transwell assay can be presented in a table to compare the migratory or invasive potential of cells under different conditions.

| Treatment | Average Number of Migrated/Invaded Cells per Field (± SD) | Percent Migration/Invasion vs. Control (± SD) |

| Control | 150 (± 25) | 100 |

| Chemoattractant A | 450 (± 40) | 300 (± 26.7) |

| Inhibitor B + Chemoattractant A | 200 (± 30) | 133 (± 20.0) |

Experimental Workflow Diagram

Signaling Pathways in Cell Migration

Cell migration is a complex process orchestrated by a network of signaling pathways that regulate the dynamics of the cytoskeleton.[11] A key signaling cascade involved is the Rho family of small GTPases, including Rho, Rac, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.

Extracellular signals, such as growth factors, bind to cell surface receptors, leading to the activation of Rho GTPases.[12] Activated Cdc42 promotes the formation of filopodia, which are thin, finger-like protrusions that act as sensors of the extracellular environment. Rac activation leads to the formation of lamellipodia, broad, sheet-like protrusions that drive the cell forward. Rho activation results in the formation of stress fibers and focal adhesions, which are crucial for cell contraction and adhesion to the extracellular matrix.[12]

Signaling Pathway Diagram

References

- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro cell invasion and migration assays [bio-protocol.org]

- 3. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]

- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 5. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. In vitro cell invasion assay and transwell migration assay [bio-protocol.org]

- 10. corning.com [corning.com]

- 11. Cytoskeleton - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Cyclin-Dependent Kinase (CDK) Inhibitor Administration in Animal Studies

Note: The term "CCMI" did not correspond to a specific publicly documented therapeutic agent in the initial literature search. The following application notes and protocols are based on preclinical data for a class of compounds known as Cyclin-Dependent Kinase (CDK) inhibitors, which are pivotal in cancer research. The methodologies provided are a synthesis of common practices in animal studies for this drug class.

Introduction

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] CDK inhibitors are a class of small molecules designed to block the activity of specific CDKs, thereby inducing cell cycle arrest and inhibiting tumor growth.[3] Preclinical animal studies are essential for evaluating the efficacy, safety, and pharmacokinetic profile of novel CDK inhibitors before they can be advanced to human clinical trials.[4][5]

This document provides a comprehensive guide to the dosage and administration of CDK inhibitors in animal models, with a focus on rodent studies. It includes summarized dosage data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The following tables summarize typical dosage and administration parameters for CDK inhibitors in preclinical animal studies, based on publicly available data for compounds such as Palbociclib, Ribociclib, and Abemaciclib. It is crucial to note that optimal dosage and administration will vary depending on the specific CDK inhibitor, the animal model, and the tumor type being studied.

Table 1: Dosage and Administration of CDK Inhibitors in Rodent Models

| Parameter | Mouse | Rat |

| Route of Administration | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) | Oral (gavage), Intraperitoneal (IP), Intravenous (IV) |

| Oral Dosage Range | 25 - 150 mg/kg | 10 - 100 mg/kg |

| Frequency | Daily (QD) or Twice Daily (BID) | Daily (QD) |

| Vehicle/Formulation | 0.5% Methylcellulose, 50 mM Lactate Buffer (pH 4.0) | 0.5% Hydroxypropyl Methylcellulose (HPMC) in water |

| Study Duration | 14 - 28 days | 21 - 42 days |

Table 2: Common Animal Models for CDK Inhibitor Studies

| Model Type | Description | Typical Application |

| Xenograft | Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID). | Efficacy testing of CDK inhibitors against specific human cancers.[6] |

| Syngeneic | Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. | Evaluation of CDK inhibitors in the context of an intact immune system. |

| Patient-Derived Xenograft (PDX) | Patient tumor tissue is directly implanted into immunocompromised mice. | To model human tumor heterogeneity and predict clinical response more accurately. |

| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that mimic human cancers. | To study the effects of CDK inhibitors on tumor initiation, progression, and metastasis in a more physiologically relevant context. |

Experimental Protocols

The following protocols provide a detailed methodology for a typical in vivo efficacy study of a CDK inhibitor in a mouse xenograft model.

3.1. Animal Model and Tumor Implantation

-

Animal Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

-

Cell Line: A human cancer cell line with known sensitivity to CDK4/6 inhibition (e.g., MCF-7 breast cancer cells).

-

Cell Culture: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

-

Tumor Implantation:

-

Harvest and resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

-

Randomize animals into treatment groups when tumors reach an average volume of 100-150 mm³.

-

3.2. Drug Preparation and Administration

-

Drug Formulation:

-

Prepare the CDK inhibitor in a suitable vehicle (e.g., 50 mM sodium lactate buffer, pH 4.0).

-

For a 100 mg/kg dose in a 20g mouse (0.2 mL administration volume), the final concentration would be 10 mg/mL.

-

Prepare fresh daily or store as per the manufacturer's stability data.

-

-

Administration:

-

Administer the formulated drug or vehicle control to the respective groups via oral gavage once daily.

-

The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

-

3.3. Efficacy and Toxicity Monitoring

-

Tumor Measurements: Continue to measure tumor volume 2-3 times per week throughout the study.

-

Body Weight: Record the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.

-

Clinical Observations: Observe animals daily for any signs of distress or toxicity (e.g., changes in posture, activity, or grooming).

-

Endpoint:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

-

Individual animals may be euthanized if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

-

3.4. Pharmacodynamic and Pharmacokinetic Analysis

-

Tissue Collection: At the end of the study, collect tumor tissue and relevant organs (e.g., liver, spleen, bone marrow).

-

Pharmacodynamic (PD) Analysis:

-

Analyze tumor tissue for biomarkers of CDK inhibitor activity, such as decreased phosphorylation of the Retinoblastoma protein (Rb). This can be done via Western blot or immunohistochemistry.

-

-

Pharmacokinetic (PK) Analysis:

-

At specified time points after the final dose, collect blood samples to determine the plasma concentration of the drug.

-

Analyze plasma samples using a validated method such as liquid chromatography-mass spectrometry (LC-MS).

-

Visualization of Pathways and Workflows

4.1. CDK4/6-Cyclin D Signaling Pathway

The diagram below illustrates the canonical CDK4/6-Cyclin D signaling pathway, which is a primary target of many CDK inhibitors. In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which binds to and activates CDK4 and CDK6. This complex then phosphorylates the Retinoblastoma protein (pRb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes required for S-phase entry, driving cell cycle progression. CDK inhibitors block the phosphorylation of pRb, thereby preventing cell cycle progression.

Caption: The CDK4/6-Cyclin D signaling pathway and the mechanism of action of CDK inhibitors.

4.2. Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in a typical in vivo efficacy study for a CDK inhibitor in a xenograft mouse model.

Caption: Experimental workflow for a preclinical in vivo efficacy study of a CDK inhibitor.

References

- 1. Cell growth - Wikipedia [en.wikipedia.org]

- 2. targetedonc.com [targetedonc.com]

- 3. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical research offers promise of new CDK4/6 inhibitors [dailyreporter.esmo.org]

Standard Operating Procedure for Novel Compound Synthesis

A General Framework for the Synthesis of "CCMI" and Other Novel Chemical Entities

Notice: A thorough search for a specific chemical entity denoted as "this compound" did not yield a known compound with an established synthesis protocol. The term "this compound" is associated with various organizations, including the Chemistry-Climate Model Initiative[1][2][3][4] and the Capability Maturity Model Integration[5][6], but not with a specific molecule.

Therefore, this document provides a generalized Standard Operating Procedure (SOP) for the synthesis of a novel chemical compound, which can be adapted by researchers, scientists, and drug development professionals for a designated target molecule, referred to herein as "Novel Compound (NC)." This SOP is based on established principles of organic synthesis and laboratory safety.[7][8]

Purpose

This SOP outlines the general workflow and safety considerations for the laboratory synthesis of a novel, uncharacterized chemical compound. The procedure is designed to ensure the safety of laboratory personnel and the integrity of the experimental results.

Scope

This procedure applies to all personnel involved in the synthesis, purification, and characterization of novel chemical compounds in a research and development setting.

Responsibilities

-

Principal Investigator (PI)/Project Lead: Responsible for overall project supervision, ensuring that all necessary resources are available, and that all personnel are adequately trained.

-

Research Scientist/Chemist: Responsible for the day-to-day execution of the experimental procedures, data collection, and adherence to safety protocols.

Hazard Assessment and Safety Precautions

Given that the hazards of a novel compound are unknown, it must be treated as hazardous until proven otherwise.[9]

4.1 Personal Protective Equipment (PPE):

-

ANSI Z87.1-compliant safety glasses or goggles must be worn at all times in the laboratory.[9]

-

A flame-resistant lab coat is required when handling flammable materials.[9]

-

Appropriate chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[9]

-

A face shield and blast shield are recommended when there is a risk of explosion or splash.[9]

4.2 Engineering Controls:

-

All manipulations of the novel compound and its precursors should be performed in a certified chemical fume hood.[9]

-

If the material is anticipated to be explosive, it must be stored in an explosion-proof refrigerator or cabinet.[9]

4.3 Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the affected individual to fresh air. Seek immediate medical attention.[9]

-

Spills: Treat any spill of a novel compound as a major spill. Evacuate the area and notify the appropriate emergency response personnel.[9]

Experimental Protocol: A Generalized Workflow

The synthesis of a novel compound is a multi-step process that involves careful planning, execution, and analysis.[7] The following outlines a typical workflow.

5.1 Pre-Synthesis Planning:

-

Literature Review: Conduct a thorough search of scientific databases (e.g., SciFinder, Reaxys) for similar structures or synthetic pathways.[7]

-

Route Design: Propose a synthetic route based on established chemical reactions and principles of retrosynthesis.[10][11]

-

Reagent and Equipment Procurement: Identify and procure all necessary starting materials, reagents, solvents, and equipment.[7]

5.2 Synthesis: The following table provides a generalized set of reaction conditions that can be adapted for the synthesis of a novel compound.

| Parameter | General Guideline | Example |

| Reaction Scale | Start with a small-scale reaction (e.g., 10-100 mg) to assess feasibility and identify potential issues. | 0.5 mmol |

| Solvent | Choose an anhydrous solvent that is inert to the reaction conditions and can dissolve the reactants. | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Reaction temperatures can range from -78 °C to reflux, depending on the specific transformation. | -78 °C to 25 °C |

| Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). | 12-24 hours |

| Work-up | Quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride solution) and perform an extraction to isolate the crude product.[12] | Quench with saturated NH4Cl, extract with Ethyl Acetate. |

5.3 Purification: Purification is critical to isolate the desired novel compound from byproducts and unreacted starting materials.[7]

| Technique | Description |

| Column Chromatography | The most common method for purifying organic compounds. The crude product is loaded onto a silica gel column and eluted with a solvent system of increasing polarity.[13] |

| Recrystallization | Used to purify solid compounds. The crude material is dissolved in a hot solvent and allowed to cool slowly, forming crystals of the pure compound. |

| Distillation | Used to purify liquid compounds based on differences in boiling points. |

5.4 Characterization: The structure and purity of the novel compound must be confirmed using a variety of analytical techniques.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure of the compound. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. |

Visualization of a General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a novel chemical compound.

Caption: General workflow for novel compound synthesis.

Data Management and Documentation

All experimental procedures, observations, and analytical data must be meticulously recorded in a laboratory notebook. This includes:

-

Amounts of all reagents used.

-

Detailed reaction conditions (time, temperature, etc.).

-

Observations made during the reaction and work-up.

-

Results of all analytical characterization.

Waste Disposal

All chemical waste must be disposed of in accordance with institutional and regulatory guidelines. Novel compounds with unknown hazards should be treated as acutely toxic for disposal purposes.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. met.reading.ac.uk [met.reading.ac.uk]

- 3. This compound-2022 – Chemistry-Climate Model Initiative [blogs.reading.ac.uk]

- 4. This compound Output | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. biotage.com [biotage.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. twu.edu [twu.edu]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico - PMC [pmc.ncbi.nlm.nih.gov]

Application of PD-1 Pathway Blockade with CRISPR-Cas9 Gene Editing in Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of immune checkpoint inhibition and CRISPR-Cas9 gene editing represents a paradigm shift in the development of next-generation cancer immunotherapies. Cemiplimab (Ccmi), a fully human monoclonal antibody, targets the programmed cell death-1 (PD-1) receptor, a critical negative regulator of T-cell function.[1][2] By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), Cemiplimab reinvigorates exhausted T-cells, enabling them to mount a robust anti-tumor response.[1][2] Concurrently, the CRISPR-Cas9 system offers a powerful tool for precise genomic engineering, allowing for the permanent disruption of genes that mediate immune suppression.

This document outlines the application of combining PD-1 pathway inhibition, conceptually similar to the mechanism of Cemiplimab, with CRISPR-Cas9 technology to enhance anti-tumor immunity. While direct preclinical or clinical studies combining Cemiplimab specifically with CRISPR-Cas9 are not yet widely published, the extensive research on CRISPR-mediated knockout of the PD-1 gene (PDCD1) in T-cells provides a strong scientific rationale and a clear blueprint for this synergistic approach.

Principle of Synergy

The therapeutic rationale for combining PD-1 blockade with CRISPR-Cas9 gene editing is to achieve a more profound and durable anti-tumor immune response. While monoclonal antibodies like Cemiplimab provide transient blockade of the PD-1 pathway, CRISPR-Cas9 can permanently eliminate PD-1 expression on T-cells. This genetic disruption can lead to T-cells that are inherently resistant to PD-1 mediated immunosuppression within the tumor microenvironment.

Key Advantages of the Combined Approach:

-

Durable PD-1 Blockade: CRISPR-Cas9 mediated knockout of the PDCD1 gene leads to permanent loss of PD-1 expression, potentially offering a more sustained anti-tumor effect compared to the transient blockade by monoclonal antibodies.

-

Enhanced T-cell Effector Function: T-cells with disrupted PD-1 expression exhibit increased proliferation, cytokine secretion (e.g., IFN-γ, TNF-α), and cytotoxic activity against tumor cells.[3][4][5]

-

Potential for "Off-the-Shelf" Therapies: CRISPR-Cas9 can be utilized to create allogeneic, or "universal," CAR T-cells by knocking out the endogenous T-cell receptor (TCR) and beta-2 microglobulin (B2M) in addition to PD-1, reducing the risk of graft-versus-host disease (GvHD).[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the generation of PD-1 knockout T-cells using CRISPR-Cas9.

References

- 1. Effect of CRISPR/Cas9-Edited PD-1/PD-L1 on Tumor Immunity and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRISPR-Cas9 disruption of PD-1 enhances activity of universal EGFRvIII CAR T cells in a preclinical model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRISPR knock out of programmed cell death protein 1 enhances anti-tumor activity of cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CRISPR/Cas9-mediated PD-1 disruption enhances human mesothelin-targeted CAR T cell effector functions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Co-immunoprecipitation Mass Spectrometry (Co-IP MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Co-immunoprecipitation coupled with mass spectrometry (Co-IP MS) is a powerful technique for the identification and quantification of protein-protein interactions within a cell's natural environment.[1][2][3] This method utilizes a specific antibody to capture a protein of interest (the "bait") and any associated proteins (the "prey") from a cell lysate.[4][5] The entire protein complex is then purified and the interacting partners are identified by mass spectrometry, providing a snapshot of the protein interaction network.[1][6] This approach is invaluable for elucidating cellular signaling pathways, understanding disease mechanisms, and identifying potential drug targets.[1]

Experimental Protocols

A successful Co-IP MS experiment requires careful optimization at each step, from sample preparation to data analysis.[7][8] Below is a detailed protocol that can be adapted for specific experimental needs.

Part 1: Cell Lysate Preparation

The choice of lysis buffer is critical and depends on the subcellular localization of the protein of interest and the strength of the anticipated interactions.[7]

1. Cell Culture and Harvesting:

-

For adherent cells, wash with ice-cold PBS, then scrape cells into a pre-chilled microcentrifuge tube.[9]

-

For suspension cells, centrifuge at 500-1000 x g for 10 minutes at 4°C to pellet the cells.[9] Wash the cell pellet once with ice-cold PBS.[9]

2. Cell Lysis:

-

Resuspend the cell pellet in an appropriate volume of ice-cold IP Lysis/Wash Buffer (e.g., 5-10 µL per 1 mg of cells).[9] The buffer should contain protease and phosphatase inhibitors to prevent protein degradation.

-

Incubate on ice for 15-30 minutes with occasional vortexing to ensure complete lysis.[6][9]

-

For some applications, gentle sonication on ice can aid in complete cell disruption.[6]

3. Clarification of Lysate:

-

Centrifuge the lysate at 12,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[6][9]

-

Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This fraction contains the soluble proteins for the immunoprecipitation.

Part 2: Immunoprecipitation

1. Pre-clearing the Lysate (Optional but Recommended):

-

To reduce non-specific binding, incubate the clarified lysate with beads (e.g., Protein A/G agarose or magnetic beads) that have not been conjugated to an antibody for 1 hour at 4°C on a rotator.[10]

-

Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant to a new tube.[10]

2. Antibody Incubation:

-

Add the specific antibody against the bait protein to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a typical starting point is 1-10 µg of antibody per 1 mg of total protein.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to the target protein.[6][9]

3. Immunocomplex Capture:

-

Add Protein A/G beads to the lysate-antibody mixture.[9] The amount of beads will depend on the binding capacity and the amount of antibody used.

-

Incubate for an additional 1-2 hours or overnight at 4°C with gentle rotation to capture the antibody-protein complexes.[6]

4. Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis/Wash Buffer. With each wash, gently resuspend the beads, then pellet them and discard the supernatant.[4] Thorough washing is crucial to remove non-specifically bound proteins.[7]

Part 3: Elution and Sample Preparation for Mass Spectrometry

There are several methods to prepare the immunoprecipitated proteins for mass spectrometry analysis.

Method A: On-Bead Digestion

-

After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Add a reducing agent (e.g., DTT) and incubate at 56°C for 30 minutes.

-

Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark at room temperature for 20-30 minutes.[7]

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.[7]

-

Collect the supernatant containing the peptides. The sample is now ready for LC-MS/MS analysis.

Method B: Elution Followed by In-Solution or In-Gel Digestion

-

Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

For in-solution digestion: Neutralize the eluate if necessary, then proceed with reduction, alkylation, and trypsin digestion as described above.

-

For in-gel digestion: Add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the proteins.[9] Run the eluate on an SDS-PAGE gel. Stain the gel with a mass spectrometry-compatible stain like Coomassie Brilliant Blue.[9][10] Excise the protein bands of interest, and perform in-gel digestion with trypsin.[11]

Data Presentation

Quantitative mass spectrometry data allows for the differentiation of true interaction partners from non-specific background proteins.[12] Label-free quantification (LFQ) is a common method where the relative abundance of proteins is estimated from the intensity of their peptide peaks in the mass spectrum.[1][13] The results are typically presented in a table comparing the abundance of each identified protein in the experimental (bait) sample versus a negative control (e.g., an isotype-matched IgG).

Table 1: Quantitative Analysis of Co-immunoprecipitated Proteins

| Protein ID (UniProt) | Gene Name | Bait vs. Control Fold Change | p-value | Unique Peptides | Description |

| P04637 | TP53 | 15.2 | 0.001 | 25 | Cellular tumor antigen p53 |

| Q06323 | MDM2 | 12.8 | 0.003 | 18 | E3 ubiquitin-protein ligase Mdm2 |

| P10415 | TOP1 | 8.5 | 0.012 | 15 | DNA topoisomerase 1 |

| Q13625 | ATR | 7.9 | 0.015 | 21 | Serine/threonine-protein kinase ATR |

| P60709 | ACTB | 1.1 | 0.85 | 30 | Actin, cytoplasmic 1 (Background) |

Criteria for high-confidence interacting proteins are typically a fold change >10 and a p-value < 0.01.[12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: A representative signaling cascade illustrating a potential protein interaction for Co-IP MS analysis.

Experimental Workflow Diagram

Caption: The general workflow for a Co-immunoprecipitation Mass Spectrometry (Co-IP MS) experiment.

References

- 1. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

- 2. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 5. youtube.com [youtube.com]

- 6. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 8. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]

- 10. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IP-MS Sample Preparation Q&A - Creative Proteomics [creative-proteomics.com]

- 12. IP-MS Data Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Co-IP Experiments | UT Southwestern Proteomics Core [proteomics.swmed.edu]

Application Notes and Protocols for Cell Cycle Analysis Using Fluorescence Microscopy

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed protocols for common fluorescence microscopy techniques used to analyze the cell cycle. These methods are crucial for basic research and for evaluating the effects of potential therapeutic agents that target cell proliferation.

Introduction to Cell Cycle Analysis by Fluorescence Microscopy

Fluorescence microscopy is a powerful tool for visualizing and quantifying various stages of the cell cycle in individual cells.[1][2] By using fluorescent probes that label specific cellular components or report on dynamic processes, researchers can gain insights into the regulation of cell division and the effects of cell cycle inhibitors. Key techniques include staining for DNA content, labeling newly synthesized DNA, and utilizing genetically encoded biosensors for real-time imaging.[1][3]

DNA Content Analysis using Nuclear Stains

A fundamental method for cell cycle analysis is the quantification of total DNA content within the nucleus. Cells in the G1 phase have a diploid (2N) DNA content, cells in the G2 and M phases have a tetraploid (4N) DNA content, and cells in the S phase have an intermediate DNA content as they are actively replicating their genome.[2] Fluorescent dyes such as DAPI (4',6-diamidino-2-phenylindole) and Hoechst stains bind stoichiometrically to DNA, allowing for the classification of cell cycle phases based on the integrated fluorescence intensity of the nucleus.[1][4]

Quantitative Data for Common DNA Stains

| Fluorophore | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |

| DAPI | 358 | 461 | Bright, photostable | Requires permeabilization (not for live cells) |

| Hoechst 33342 | 350 | 461 | Cell-permeant (for live and fixed cells) | Can be toxic to cells with prolonged exposure |

| Propidium Iodide (PI) | 535 | 617 | Bright signal | Requires permeabilization and RNase treatment |

Experimental Protocol: Cell Cycle Analysis with DAPI Staining

This protocol is suitable for adherent cells grown on coverslips.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

DAPI staining solution (e.g., 300 nM in PBS)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and culture overnight. If testing a cell cycle inhibitor, treat the cells for the desired time and concentration.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[5]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining: Add the DAPI staining solution and incubate for 5 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Acquire images using a fluorescence microscope with a DAPI filter set. It is recommended to capture images of at least 500 cells for accurate cell cycle profiling.[1]

-

Image Analysis: Use image analysis software to segment the nuclei and measure the integrated fluorescence intensity of the DAPI signal for each nucleus. Generate a histogram of the intensity values to visualize the distribution of cells in G1, S, and G2/M phases.

Caption: Workflow for Cell Cycle Analysis using DAPI Staining.

S-Phase Labeling with 5-ethynyl-2'-deoxyuridine (EdU)

To specifically identify cells undergoing DNA synthesis (S-phase), the incorporation of a thymidine analog, 5-ethynyl-2'-deoxyuridine (EdU), can be used.[3] EdU is incorporated into newly synthesized DNA and can be detected via a copper-catalyzed "click" reaction with a fluorescent azide.[3][6] This method is generally faster and requires less harsh conditions than the traditional bromodeoxyuridine (BrdU) assay, which often requires DNA denaturation.[3][6]

Quantitative Data for EdU Detection

| Parameter | Value |

| EdU concentration for cell culture | 10 µM |

| Incubation time with EdU | 1-2 hours (can be varied) |

| Click-iT® reaction time | 30 minutes |

Experimental Protocol: Click-iT® EdU Cell Proliferation Imaging Assay

This protocol is adapted from Thermo Fisher Scientific's Click-iT® EdU Imaging Kits protocol.[7]

Materials:

-

Cells grown on coverslips

-

Complete culture medium

-

10 mM EdU stock solution in DMSO

-

Fixative (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization agent (e.g., 0.5% Triton® X-100 in PBS)

-

Click-iT® reaction cocktail components (fluorescent azide, copper sulfate, buffer)

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Wash buffer (e.g., 3% BSA in PBS)

Procedure:

-

EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for the desired length of time (e.g., 1-2 hours) under normal cell culture conditions.

-